3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole
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Overview
Description
3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound with a pyrazole ring substituted with bromine and bromomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of 1-methyl-1H-pyrazole. The reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the 3 and 5 positions of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated pyrazole.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Hydrogenated pyrazole derivatives.
Scientific Research Applications
3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study biological processes involving pyrazole-containing compounds.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methylbenzoic acid: A benzoic acid derivative with similar bromine substitution.
Benzyl bromide: An organic compound with a bromomethyl group attached to a benzene ring.
3-bromo-5-methylaniline: An aniline derivative with bromine and methyl substitutions.
Uniqueness
3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of both bromine and bromomethyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H6Br2N2 |
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Molecular Weight |
253.92 g/mol |
IUPAC Name |
3-bromo-5-(bromomethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6Br2N2/c1-9-4(3-6)2-5(7)8-9/h2H,3H2,1H3 |
InChI Key |
XFDIXPBAIRBBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Br)CBr |
Origin of Product |
United States |
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